molecular formula C22H24N2O3S B11364482 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide

Cat. No.: B11364482
M. Wt: 396.5 g/mol
InChI Key: IWNCRDQWKCPOQC-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide, also known by its chemical formula C31H33N5O4, is a synthetic organic compound. Its molecular weight is 539.64 g/mol . This compound features a thiazole ring, a benzamide moiety, and a propoxy group.

Preparation Methods

Synthetic Routes:: The synthetic routes for N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide are not widely documented. it can be synthesized through various methods, including condensation reactions and amide bond formation.

Reaction Conditions:: The specific reaction conditions may vary, but a typical approach involves reacting 4-methoxyphenylthiazole with an appropriate alkylating agent (such as 3-propoxybenzoyl chloride) under suitable conditions. The resulting product is this compound.

Chemical Reactions Analysis

Reactivity:: N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide may undergo various reactions, including:

    Oxidation: It could be oxidized under appropriate conditions.

    Reduction: Reduction reactions may modify its functional groups.

    Substitution: The thiazole ring or other substituents may undergo substitution reactions.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Commonly used reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid chlorides (e.g., SOCl2).

Major Products:: The major products formed during these reactions would be derivatives of this compound, with modified functional groups.

Scientific Research Applications

Chemistry::

Biology and Medicine::

Industry:: Its industrial applications remain largely unexplored, but its properties may find use in specialty chemicals or pharmaceuticals.

Mechanism of Action

The exact mechanism by which N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-3-propoxybenzamide exerts its effects is not well-documented. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While direct comparisons are scarce, we can highlight its uniqueness by contrasting it with structurally related compounds. Unfortunately, no specific similar compounds are readily available in the literature .

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-3-propoxybenzamide

InChI

InChI=1S/C22H24N2O3S/c1-3-13-27-20-6-4-5-17(14-20)21(25)23-12-11-18-15-28-22(24-18)16-7-9-19(26-2)10-8-16/h4-10,14-15H,3,11-13H2,1-2H3,(H,23,25)

InChI Key

IWNCRDQWKCPOQC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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